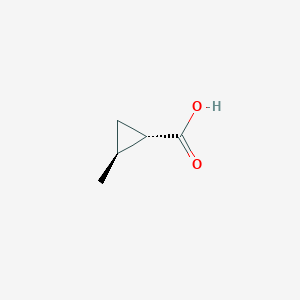

trans-2-Methylcyclopropanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-methylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3,(H,6,7)/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYEGPMGNMOIHDL-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901242652 | |

| Record name | rel-(1R,2R)-2-Methylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901242652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6202-94-4, 10487-86-2 | |

| Record name | rel-(1R,2R)-2-Methylcyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6202-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,2R)-2-Methylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901242652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2-methylcyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2R)-2-methylcyclopropane-1-carboxylic acid >99% e.e. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of trans-2-Methylcyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring is a highly valuable structural motif in medicinal chemistry, found in numerous biologically active compounds and approved drugs. Its unique conformational properties and metabolic stability make it a desirable feature in modern drug design. trans-2-Methylcyclopropanecarboxylic acid, in particular, serves as a key building block for various pharmaceutical candidates. This technical guide provides an in-depth overview of the primary synthetic routes to this important intermediate, complete with experimental protocols, quantitative data, and process diagrams to aid researchers in their synthetic endeavors.

Introduction to Synthetic Strategies

The synthesis of this compound has been approached through several key cyclopropanation strategies. The most prominent methods include the Corey-Chaykovsky reaction, the Simmons-Smith reaction, and variations involving transition metal-catalyzed processes. The choice of synthetic route often depends on factors such as scalability, stereoselectivity, availability of starting materials, and safety considerations. The 2-substituted-cyclopropanecarboxylic acid pharmacophore is found in a number of compounds with significant biological importance.[1]

Corey-Chaykovsky Reaction: A Scalable Approach

A widely utilized and scalable method for the synthesis of this compound involves the stereoselective cyclopropanation of ethyl crotonate using dimethylsulfoxonium methylide, commonly known as Corey's ylide.[1] This method is particularly favored for electron-poor olefins.[1]

Reaction Pathway

The reaction proceeds via the nucleophilic attack of the sulfur ylide on the β-carbon of the α,β-unsaturated ester, followed by an intramolecular substitution to form the cyclopropane ring.

Caption: Corey-Chaykovsky reaction pathway for the synthesis of this compound.

Quantitative Data

The yield of the cyclopropanation can be significantly influenced by reaction parameters such as temperature and the stoichiometry of the ylide.

| Entry | Base | Temperature (°C) | Addition Time (min) | Yield (%) |

| 1 | KOH | 60 | 15 | 43 |

| 2 | KOH | 60 | 60 | 42 |

| 3 | t-BuOK | 80 | 40 | 47 |

| 4 | t-BuOK | 80 | 15 | 49 |

| 5 | t-BuOK | 95 | 40 | 52 |

| 6 | t-BuOK | 95 | 15 | 56 |

| 7 | t-BuOK | 120 | 15 | 34 |

Data sourced from a study on process development and scalability. The yield was determined by 1H NMR using naphthalene as an internal standard.[1]

| Entry | Equivalents of Ylide | Temperature (°C) | Addition Time (min) | Yield (%) |

| 1 | 0.98 | 80 | 15 | 52 |

| 2 | 0.98 | 80 | 80 | 50 |

| 3 | 1.3 | 80 | 120 | 49 |

Data showing the influence of excess ylide on the reaction yield.[1]

Experimental Protocol: Corey-Chaykovsky Cyclopropanation and Hydrolysis

Materials:

-

Trimethylsulfoxonium iodide

-

Potassium tert-butoxide

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl crotonate

-

Potassium hydroxide (KOH), aqueous solution

-

Hydrochloric acid (HCl), 1.5 N

-

Isopropyl acetate

-

15% aqueous NaCl solution

Procedure:

-

Ylide Formation: A slurry of trimethylsulfoxonium iodide (3.81 mol) in anhydrous DMSO (3 L) is prepared under a nitrogen atmosphere. Potassium tert-butoxide (3.64 mol) is added in one portion, leading to a slight exotherm. The mixture is stirred at 20 °C for 1 hour to ensure complete formation of the ylide.[1]

-

Cyclopropanation: The preformed ylide solution is added to a solution of ethyl crotonate in DMSO at a controlled temperature, typically between 80-95 °C.[1] The addition rate is managed to control the reaction exotherm and minimize the accumulation of the thermally unstable ylide.[1]

-

Hydrolysis: Upon completion of the cyclopropanation, the crude reaction mixture containing ethyl trans-2-methylcyclopropanecarboxylate is cooled to room temperature. An aqueous solution of potassium hydroxide is added to hydrolyze the ester. The hydrolysis is typically complete within 1 hour at room temperature.[1]

-

Work-up and Isolation: The reaction mixture is acidified with 1.5 N aqueous HCl, maintaining the temperature between 15 and 30 °C. The aqueous layer is then extracted multiple times with isopropyl acetate. The combined organic layers are washed with a 15% aqueous NaCl solution.[1]

-

Purification: The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation.

Caption: General experimental workflow for the synthesis of this compound.

Simmons-Smith Reaction

The Simmons-Smith reaction is another classic method for cyclopropanation, which involves the use of a carbenoid, typically iodomethylzinc iodide, generated from diiodomethane and a zinc-copper couple.[1] This method is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.

Reaction Pathway

The Simmons-Smith reagent reacts with an alkene in a concerted fashion to deliver a methylene group to the double bond.

Caption: Simmons-Smith reaction for the synthesis of this compound.

While a detailed, optimized protocol for the synthesis of this compound using the Simmons-Smith reaction was not found in the initial literature survey, the general procedure involves treating the corresponding unsaturated acid or ester with diiodomethane and a zinc-copper couple.

Samarium-Promoted Cyclopropanation

A more recent and highly stereospecific method involves the use of samarium and iodoform (CHI3) to generate a samarium carbenoid.[2] This approach has the advantage of directly cyclopropanating unmasked α,β-unsaturated carboxylic acids, thus avoiding protection and deprotection steps.[2] The reaction is reported to be completely stereospecific, with (E)-unsaturated acids yielding trans-cyclopropanecarboxylic acids.[2]

Key Features

-

Direct Conversion: No need for protecting the carboxylic acid group.[2]

-

High Stereospecificity: (E)-alkenes give trans-products and (Z)-alkenes give cis-products.[2]

-

Ultrasonic Activation: The use of ultrasound can enhance reaction efficiency.[2]

Other Synthetic Approaches

Other methods for cyclopropanation that could potentially be adapted for the synthesis of this compound include:

-

Catalytic Cyclopropanation with Diazo Compounds: Metal catalysts, often based on rhodium or copper, can catalyze the reaction of diazo compounds with alkenes to form cyclopropanes.[3]

-

Kulinkovich Reaction: This reaction can form cyclopropanols from esters and Grignard reagents in the presence of a titanium alkoxide, which could then be oxidized to the corresponding carboxylic acid.[3]

Conclusion

The synthesis of this compound can be achieved through several effective methods. The Corey-Chaykovsky reaction stands out as a well-documented and scalable approach, particularly suitable for industrial applications. The Simmons-Smith reaction offers a classic and reliable alternative, while newer methods like the samarium-promoted cyclopropanation provide elegant solutions for direct and stereospecific conversions. The choice of the optimal synthetic route will be dictated by the specific requirements of the research or development program, including scale, cost, and desired purity. This guide provides the foundational knowledge for scientists and researchers to make informed decisions in the synthesis of this valuable pharmaceutical building block.

References

A Technical Guide to the Stereoselective Synthesis of trans-2-Methylcyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Methylcyclopropanecarboxylic acid and its enantiomers are valuable building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The rigid cyclopropane ring imparts unique conformational constraints and metabolic stability to molecules, making it a desirable structural motif in drug design. The stereoselective synthesis of this compound, controlling both the relative (trans) and absolute stereochemistry of the two stereocenters, is a critical challenge. This technical guide provides an in-depth overview of the core methodologies for the stereoselective synthesis of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key synthetic strategies.

Core Synthetic Strategies

Several key strategies have been developed for the stereoselective synthesis of this compound, each with its own advantages and limitations. These methods can be broadly categorized as:

-

Diastereoselective Cyclopropanation: Employing reagents that intrinsically favor the formation of the trans isomer.

-

Catalytic Asymmetric Cyclopropanation: Utilizing chiral transition metal catalysts to induce enantioselectivity.

-

Chiral Auxiliary-Mediated Synthesis: Temporarily incorporating a chiral moiety to direct the stereochemical outcome.

-

Chemoenzymatic Resolution: Using enzymes to selectively transform one enantiomer of a racemic mixture.

This guide will delve into the specifics of each of these approaches.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize the quantitative data for the key synthetic methods discussed in this guide, allowing for a clear comparison of their efficiency and stereoselectivity.

| Method | Substrate | Reagent/Catalyst | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee) | Yield (%) | Reference |

| Corey-Chaykovsky Reaction | Ethyl crotonate | Dimethylsulfoxonium methylide (Corey's ylide) | Predominantly trans | N/A (racemic) | Up to 80 | [1] |

| Catalytic Cyclopropanation | Crotonates | Chiral Copper-Schiff Base Complexes | High trans selectivity | Up to 98.6% | Good | [2] |

| Catalytic Cyclopropanation | Acrylates | Rh₂(S-TCPTAD)₄ | High trans selectivity | 91-98% | Good | [3] |

| Chiral Auxiliary | Crotonaldehyde | (S)-N-propionyl-5,5-dimethyloxazolidin-2-one | >95:5 | >95% | 75 | [4] |

| Chemoenzymatic Resolution | Dimethyl 2-methylcyclopropane-1,1-dicarboxylate | Pig Liver Esterase (PLE) | N/A | Enantiomerically pure | ~36 | [5] |

| Samarium-Mediated | α,β-Unsaturated acids | Samarium/Iodoform | Stereospecific | N/A (racemic) | Moderate to High | [6] |

Experimental Protocols

Diastereoselective Synthesis via Corey-Chaykovsky Reaction

This method provides a scalable route to racemic this compound through the reaction of an α,β-unsaturated ester with dimethylsulfoxonium methylide (Corey's ylide).[1] The reaction proceeds via a conjugate addition followed by intramolecular cyclization.

Experimental Protocol:

-

Preparation of Dimethylsulfoxonium Methylide (Corey's Ylide): To a stirred suspension of trimethylsulfoxonium iodide (1.1 eq) in anhydrous DMSO (5 mL per mmol of the iodide) under a nitrogen atmosphere, add sodium hydride (1.0 eq, 60% dispersion in mineral oil). Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. The resulting greyish solution is the ylide.

-

Cyclopropanation: To the prepared solution of Corey's ylide at room temperature, add a solution of ethyl crotonate (1.0 eq) in anhydrous THF (2 mL per mmol of ester) dropwise. A significant increase in yield can be obtained by adding the ylide to ethyl crotonate in DMSO at 80 °C under anhydrous conditions.[1]

-

Work-up and Purification: After the reaction is complete (monitored by TLC or GC), pour the reaction mixture into ice-water and extract with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude ester is then hydrolyzed using standard procedures (e.g., refluxing with aqueous NaOH), followed by acidification and extraction to yield this compound.

Catalytic Asymmetric Cyclopropanation

Catalytic asymmetric cyclopropanation is a powerful method for the synthesis of enantiomerically enriched cyclopropanes. Chiral rhodium and copper catalysts are commonly employed for the decomposition of diazo compounds in the presence of an alkene.

Experimental Protocol (using a Chiral Rhodium Catalyst): [3]

-

Reaction Setup: To a solution of the chiral rhodium catalyst, such as Rh₂(S-TCPTAD)₄ (1 mol%), in a suitable solvent (e.g., dichloromethane) under an argon atmosphere, add the alkene substrate (e.g., tert-butyl acrylate, 1.0 eq).

-

Addition of Diazo Compound: Slowly add a solution of the diazoacetate (e.g., ethyl 2-phenyldiazoacetate, 1.2 eq) in the same solvent to the reaction mixture at the desired temperature (e.g., 25 °C) over a period of 4-6 hours using a syringe pump.

-

Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by column chromatography on silica gel to afford the enantiomerically enriched cyclopropane ester. Subsequent hydrolysis yields the desired carboxylic acid.

Chiral Auxiliary-Mediated Synthesis

This strategy utilizes a chiral auxiliary, such as an Evans oxazolidinone, to control the stereochemistry of the cyclopropanation reaction.[4][7] The auxiliary is later cleaved to provide the desired chiral product.

Experimental Protocol (Aldol-Cyclopropanation-Retro-Aldol Sequence): [4]

-

Aldol Reaction: To a solution of an N-acyl Evans auxiliary (e.g., (S)-N-propionyl-5,5-dimethyloxazolidin-2-one, 1.0 eq) in dry CH₂Cl₂ at 0 °C, add dibutylboron triflate (1.1 eq) followed by diisopropylethylamine (1.2 eq). After stirring for 30 minutes, cool the mixture to -78 °C and add crotonaldehyde (1.2 eq). Stir for 2 hours at -78 °C and then 1 hour at 0 °C. Quench the reaction with a pH 7 buffer and extract with CH₂Cl₂.

-

Directed Cyclopropanation: To a solution of the resulting syn-aldol adduct (1.0 eq) in dry CH₂Cl₂ at 0 °C, add diethylzinc (2.0 eq) followed by diiodomethane (2.0 eq). Stir the mixture for 4 hours at 0 °C. Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Retro-Aldol Cleavage: To a solution of the cyclopropyl-aldol adduct (1.0 eq) in THF at -78 °C, add a solution of lithium aluminum hydride (1.5 eq) in THF. Stir for 1 hour at -78 °C. Quench the reaction with a saturated aqueous solution of Rochelle's salt. Extract the aqueous layer with diethyl ether and carefully remove the solvent to obtain the volatile 2-methylcyclopropane-1-carbaldehyde, which can be oxidized to the corresponding carboxylic acid.

Chemoenzymatic Synthesis

This approach utilizes the high stereoselectivity of enzymes to resolve a racemic mixture of a precursor to the desired chiral carboxylic acid. Pig liver esterase (PLE) is commonly used for the enantioselective hydrolysis of diesters.[5]

Experimental Protocol:

-

Enzymatic Hydrolysis: Prepare a biphasic system of a racemic diester precursor, such as dimethyl 2-methylcyclopropane-1,1-dicarboxylate (1.0 eq), in a mixture of cyclohexane and a phosphate buffer (pH 7-8). Add Pig Liver Esterase (PLE) to the mixture.

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the hydrolysis of one of the ester groups using a pH-stat to maintain the pH. The reaction is typically stopped after 40-50% conversion.

-

Work-up and Purification: After the desired conversion is reached, acidify the aqueous layer and extract the chiral monoester with an organic solvent. The unreacted diester can be recovered from the organic layer. The enantiomerically enriched monoester can then be converted to the target this compound through further chemical transformations (e.g., decarboxylation).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of the Corey-Chaykovsky reaction for trans-cyclopropanation.

Caption: Workflow for catalytic asymmetric cyclopropanation.

Caption: Chiral auxiliary-mediated synthesis via an aldol-cyclopropanation-retro-aldol sequence.

Conclusion

The stereoselective synthesis of this compound is a well-explored area of research with several robust and reliable methods available to synthetic chemists. The choice of a particular method depends on factors such as the desired scale of the synthesis, the required level of stereocontrol (diastereoselectivity vs. enantioselectivity), and the availability of starting materials and reagents. The Corey-Chaykovsky reaction offers a straightforward approach to the racemic trans isomer, while catalytic asymmetric methods and chiral auxiliary-based strategies provide access to enantiomerically pure products with high levels of stereocontrol. Chemoenzymatic resolutions present an alternative route to enantiopure materials, leveraging the inherent selectivity of biological catalysts. This guide provides a comprehensive overview of these key methodologies to aid researchers and professionals in the selection and implementation of the most suitable synthetic route for their specific needs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Asymmetric cyclopropanation catalyzed by a series of copper-(Schiff-base) complexes with two chiral centers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. researchgate.net [researchgate.net]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to trans-2-Methylcyclopropanecarboxylic Acid: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Methylcyclopropanecarboxylic acid is a fascinating molecule that has garnered interest within the scientific community due to its unique structural features and potential applications in medicinal chemistry and organic synthesis. The strained cyclopropane ring, coupled with the carboxylic acid functionality, imparts distinct physical and chemical properties that make it a valuable building block for the development of novel compounds. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its potential biological interactions.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a clear and concise reference for researchers.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₈O₂ | [1][2] |

| Molecular Weight | 100.12 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 95-96 °C at 14 Torr | [3] |

| Density | 1.171 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 4.88 ± 0.11 (Predicted) | [3] |

| CAS Number | 6202-94-4 | [1] |

Chemical Identifiers

| Identifier Type | Identifier | Source |

| IUPAC Name | This compound | [1] |

| InChI | InChI=1S/C5H8O2/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3,(H,6,7)/t3-,4-/m1/s1 | [1] |

| InChIKey | AYEGPMGNMOIHDL-VOTSOKGWSA-N | [1] |

| SMILES | C[C@H]1C[C@H]1C(=O)O | [1] |

Experimental Protocols

Synthesis of this compound

A scalable and stereoselective synthesis of this compound can be achieved via the cyclopropanation of ethyl crotonate using Corey's ylide (dimethylsulfoxonium methylide).[4]

Materials:

-

Trimethylsulfoxonium iodide or chloride

-

Potassium tert-butoxide

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl crotonate

-

Aqueous potassium hydroxide

-

Hydrochloric acid

-

Extraction solvent (e.g., MTBE, toluene, or isopropyl acetate)

Procedure:

-

Preparation of Corey's Ylide: In a suitable reaction vessel under an inert atmosphere, prepare dimethylsulfoxonium methylide by reacting trimethylsulfoxonium iodide or chloride with a base like potassium tert-butoxide in anhydrous DMSO.[4]

-

Cyclopropanation Reaction: In a separate vessel, dissolve ethyl crotonate in anhydrous DMSO. For optimal yield and stereoselectivity, the solution of Corey's ylide is added to the ethyl crotonate solution at 80 °C under anhydrous conditions.[4] The slow addition of the ylide helps to control the exotherm of the reaction.[4]

-

Hydrolysis: Upon completion of the cyclopropanation, the resulting ethyl trans-2-methylcyclopropanecarboxylate is hydrolyzed directly in the DMSO solution by adding aqueous potassium hydroxide. The hydrolysis is typically complete within one hour at room temperature.[4]

-

Work-up and Isolation: After hydrolysis, the reaction mixture is acidified with hydrochloric acid. The product, this compound, is then extracted from the aqueous solution using a suitable organic solvent such as MTBE, toluene, or isopropyl acetate.[4] The organic extracts are combined, dried over an appropriate drying agent, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude acid can be further purified by distillation under reduced pressure.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key signals for the trans isomer are expected for the methyl group, the cyclopropane ring protons, and the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. Characteristic absorption bands for this compound include a broad O-H stretch from the carboxylic acid group (typically around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

Potential Biological Interaction: A Generalized Enzyme Inhibition Workflow

While a specific signaling pathway for this compound is not extensively documented in publicly available literature, its structural motifs are found in various biologically active molecules, including enzyme inhibitors. The following diagram illustrates a generalized workflow for investigating the potential of this compound as an enzyme inhibitor. This is a logical representation of an experimental approach rather than a depiction of a known biological pathway.

Caption: Generalized workflow for assessing enzyme inhibition.

Synthesis and Purification Workflow

The following diagram outlines the key stages in the synthesis and purification of this compound.

Caption: Key stages in the synthesis and purification process.

Conclusion

This compound presents a unique combination of a strained ring system and a versatile functional group, making it a compound of significant interest for synthetic and medicinal chemists. This guide has provided a detailed overview of its core physical and chemical properties, along with established protocols for its synthesis and characterization. The provided workflows offer a visual representation of the key experimental and conceptual stages involved in working with this molecule. Further research into the specific biological activities of this compound is warranted to fully elucidate its potential in drug discovery and development.

References

Technical Guide: trans-2-Methylcyclopropanecarboxylic Acid in the Development of β-Secretase (BACE1) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Methylcyclopropanecarboxylic acid, a key synthetic intermediate, has garnered significant attention in medicinal chemistry. Its rigid cyclopropane scaffold provides a valuable structural motif for the design of potent and selective enzyme inhibitors. This technical guide provides an in-depth overview of this compound, focusing on its synthesis and its application in the development of inhibitors for β-secretase (BACE1), a primary therapeutic target in Alzheimer's disease.

CAS Number: 6202-94-4

Scalable Synthesis of this compound

A robust and scalable process for the synthesis of this compound has been developed, centering on the stereoselective cyclopropanation of ethyl crotonate. This method utilizes dimethylsulfoxonium methylide, commonly known as Corey's ylide.

Experimental Protocol: Synthesis via Corey's Ylide

This process involves the reaction of ethyl crotonate with Corey's ylide. To enhance yield and ensure safety on a larger scale, a process involving the slow addition of a pre-formed ylide solution to ethyl crotonate at an elevated temperature is employed.

Materials:

-

Trimethylsulfoxonium iodide

-

Potassium tert-butoxide

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl crotonate

-

Naphthalene (internal standard)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Ylide Preparation: A solution of Corey's ylide is prepared by reacting trimethylsulfoxonium iodide with a suitable base, such as potassium tert-butoxide, in anhydrous DMSO. This solution is kept at room temperature to prevent thermal decomposition.

-

Reaction Setup: A solution of trans-ethyl crotonate in anhydrous DMSO, containing a catalytic amount of naphthalene as an internal standard, is heated to 80-95 °C in a reaction vessel.

-

Cyclopropanation: The prepared cold and anhydrous solution of Corey's ylide is added slowly to the heated ethyl crotonate solution. The slow addition rate is crucial for controlling the exothermic nature of the reaction and preventing the accumulation of the thermally unstable ylide.

-

Hydrolysis: Upon completion of the reaction, the resulting ethyl trans-2-methylcyclopropanecarboxylate is hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating with an aqueous solution of sodium hydroxide.

-

Work-up and Isolation: After hydrolysis, the reaction mixture is cooled and acidified with hydrochloric acid. The product, this compound, is then extracted with a suitable organic solvent, dried, and purified.

Experimental Workflow

Synthesis of this compound.

Application in the Synthesis of BACE1 Inhibitors

This compound serves as a crucial building block in the synthesis of a series of potent 2,6-diamino-isonicotinamide inhibitors of BACE1. These inhibitors are designed to target the enzyme implicated in the production of β-amyloid peptides, which are central to the pathology of Alzheimer's disease.

BACE1 Signaling Pathway in Alzheimer's Disease

BACE1 is a key enzyme in the amyloidogenic pathway. It initiates the cleavage of the amyloid precursor protein (APP), a process that ultimately leads to the formation of β-amyloid (Aβ) peptides. These peptides can aggregate to form plaques in the brain, a hallmark of Alzheimer's disease. Inhibition of BACE1 is therefore a primary strategy to reduce Aβ production.

BACE1's role in the amyloidogenic pathway.

Synthesis of 2,6-Diamino-isonicotinamide BACE1 Inhibitors

The synthesis of these inhibitors involves the coupling of this compound with a substituted 2,6-diaminopyridine core, followed by further modifications to introduce an amine transition-state isostere.

Experimental Protocol: General Synthesis of an Isonicotinamide BACE1 Inhibitor

Materials:

-

This compound

-

Thionyl chloride or Oxalyl chloride

-

Substituted 2,6-diaminopyridine derivative

-

Coupling agents (e.g., HATU, HOBt)

-

Tertiary amine base (e.g., Diisopropylethylamine)

-

Appropriate solvents (e.g., Dichloromethane, Dimethylformamide)

-

Starting materials for the amine transition-state isostere

Procedure:

-

Acid Chloride Formation: this compound is converted to its corresponding acid chloride by reaction with thionyl chloride or oxalyl chloride.

-

Amide Coupling: The acid chloride is then reacted with a suitably substituted 2,6-diaminopyridine derivative in the presence of a non-nucleophilic base to form the amide bond.

-

Further Elaboration: The resulting intermediate undergoes a series of reactions to introduce the amine transition-state isostere, which is crucial for potent BACE1 inhibition. The specific steps for this elaboration depend on the desired final structure of the inhibitor.

-

Purification: The final compound is purified using standard techniques such as column chromatography and recrystallization.

Quantitative Data: Structure-Activity Relationship (SAR) of Isonicotinamide BACE1 Inhibitors

The following table summarizes the in vitro and cellular potency of a selection of 2,6-diamino-isonicotinamide BACE1 inhibitors derived from this compound.

| Compound ID | R Group | BACE1 Ki (nM) | Cell IC50 (nM) |

| 1 | H | 15 | 49 |

| 2 | 3-F | 6.4 | 66 |

| 3 | 4-F | 22 | 130 |

| 4 | 3-Cl | 4.9 | 55 |

| 5 | 4-Cl | 18 | 110 |

Conclusion

This compound is a valuable and readily accessible synthetic building block. Its application in the synthesis of potent isonicotinamide-based BACE1 inhibitors highlights its importance in the development of potential therapeutics for Alzheimer's disease. The detailed synthetic protocols and structure-activity relationship data presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development.

A Technical Guide to trans-2-Methylcyclopropanecarboxylic Acid: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Methylcyclopropanecarboxylic acid is a substituted cyclopropane derivative that has garnered significant interest in the field of medicinal chemistry and drug development. Its rigid, three-dimensional structure provides a unique scaffold for the design of novel therapeutic agents. The IUPAC name for the specific enantiomer commonly used is trans-(1S,2S)-2-methylcyclopropane-1-carboxylic acid [1]. However, it is also frequently referred to more generally as This compound . This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its scalable synthesis, and a discussion of its primary application as a key building block in the development of β-secretase (BACE1) inhibitors for the treatment of Alzheimer's disease.

Physicochemical Properties

A summary of the key physical and chemical properties of 2-methylcyclopropanecarboxylic acid (mixture of isomers) is presented below. It is important to note that some properties may vary slightly for the pure trans-isomer.

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₂ | [1][2][3] |

| Molecular Weight | 100.12 g/mol | [1][2][4] |

| CAS Number | 29555-02-0 (mixture of cis/trans) | [2][3][4] |

| Appearance | Liquid | [4] |

| Boiling Point | 190-191 °C at 745 mmHg | [4] |

| Density | 1.027 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.439 | [4] |

| Flash Point | 87 °C (closed cup) | [4] |

Scalable Synthesis of this compound

A robust and scalable process for the synthesis of this compound has been developed, primarily involving the stereoselective cyclopropanation of an α,β-unsaturated ester followed by hydrolysis. The Corey-Chaykovsky reaction, utilizing a sulfur ylide, is a commonly employed method.[5]

Experimental Protocol: Stereoselective Cyclopropanation and Hydrolysis

This protocol is based on the scalable synthesis of this compound from ethyl crotonate.

Materials:

-

Trimethylsulfoxonium iodide

-

Potassium tert-butoxide

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl crotonate (trans-isomer)

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Isopropyl acetate

-

Deionized water

Procedure:

-

Preparation of Dimethylsulfoxonium Methylide (Corey's Ylide):

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add trimethylsulfoxonium iodide.

-

Under a nitrogen atmosphere, add anhydrous DMSO to the flask.

-

Cool the suspension to the desired temperature (e.g., 15-20 °C) using an ice bath.

-

Slowly add potassium tert-butoxide portion-wise, ensuring the temperature does not exceed 25 °C.

-

Stir the resulting milky white suspension for 1-2 hours at room temperature to ensure complete formation of the ylide.

-

-

Cyclopropanation Reaction:

-

In a separate reaction vessel, dissolve ethyl crotonate in anhydrous DMSO.

-

Heat the ethyl crotonate solution to 80-95 °C.[5]

-

Slowly add the pre-formed, cold solution of dimethylsulfoxonium methylide to the hot ethyl crotonate solution over a period of 2-4 hours. The slow addition is crucial to control the exotherm and minimize the accumulation of the thermally unstable ylide.[5]

-

After the addition is complete, maintain the reaction mixture at 80-95 °C for an additional 1-2 hours to ensure complete conversion.

-

Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or HPLC).

-

-

Hydrolysis of the Ester:

-

Cool the reaction mixture to room temperature.

-

Slowly add an aqueous solution of potassium hydroxide (KOH) to the crude reaction mixture.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the complete hydrolysis of the ethyl ester to the corresponding carboxylate salt.[5]

-

-

Work-up and Isolation:

-

Cool the reaction mixture in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 1-2.

-

Extract the aqueous layer with isopropyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by vacuum distillation to obtain the final product with high purity.

-

Application in Drug Development: BACE1 Inhibitors for Alzheimer's Disease

A primary application of this compound in drug development is as a key structural motif in the synthesis of β-secretase (BACE1) inhibitors. BACE1 is a prime therapeutic target for Alzheimer's disease.

The Amyloid Cascade Hypothesis and the Role of BACE1

The amyloid cascade hypothesis posits that the accumulation of amyloid-β (Aβ) peptides in the brain is a central event in the pathogenesis of Alzheimer's disease.[6][7][8] Aβ is generated through the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase.[6][7][9]

The workflow for Aβ production is as follows:

-

BACE1 first cleaves APP, generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99).[6][7]

-

The C99 fragment is then cleaved by γ-secretase, releasing the Aβ peptide.[6][7]

Inhibition of BACE1 is therefore a key strategy to prevent the initial step of Aβ production and is a major focus of Alzheimer's disease drug discovery efforts.[6][10][11]

Role of this compound in BACE1 Inhibitors

The rigid cyclopropane ring of this compound serves as a valuable bioisostere in the design of BACE1 inhibitors. It can mimic the transition state of the APP cleavage reaction, allowing for potent and selective binding to the active site of the BACE1 enzyme.[7] Its three-dimensional structure allows for precise positioning of key functional groups to interact with the amino acid residues in the BACE1 active site, thereby blocking its enzymatic activity.

Below is a diagram illustrating the amyloid precursor protein (APP) processing pathway and the role of BACE1 inhibitors.

Caption: Amyloid-β production pathway and the inhibitory action of BACE1 inhibitors.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, with significant applications in the pharmaceutical industry. Its well-defined stereochemistry and rigid structure make it an ideal component for the design of potent and selective enzyme inhibitors. The scalable synthesis of this compound allows for its production in quantities suitable for drug development programs. As research into treatments for neurodegenerative diseases like Alzheimer's continues, the demand for chiral building blocks such as this compound is likely to increase, highlighting its importance in the future of medicinal chemistry.

References

- 1. (1S,2S)-2-methylcyclopropane-1-carboxylic acid | C5H8O2 | CID 6995699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 99873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methylcyclopropanecarboxylic acid [webbook.nist.gov]

- 4. 2-メチルシクロプロパンカルボン酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. β-secretase inhibitor; a promising novel therapeutic drug in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Structural Evolution of β-Secretase Inhibitors: A Focus on the Development of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Beta-secretase 1 - Wikipedia [en.wikipedia.org]

- 10. Developing β-secretase inhibitors for treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BACE1 (β-secretase) inhibitors for the treatment of Alzheimer's disease - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to trans-2-Methylcyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-2-Methylcyclopropanecarboxylic acid, a significant molecule in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, experimental protocols for its synthesis, and its applications in the pharmaceutical industry.

Chemical and Physical Properties

This compound is a colorless liquid. Its fundamental properties are summarized in the table below, providing a quantitative look at its key characteristics.

| Property | Value | Reference |

| Molecular Weight | 100.12 g/mol | [1][2] |

| Molecular Formula | C₅H₈O₂ | [1][2] |

| Density | 1.027 g/mL at 25 °C | |

| Boiling Point | 190-191 °C at 745 mmHg | |

| Refractive Index | n20/D 1.439 | |

| CAS Number | 6202-94-4 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The two most prominent approaches are Corey's cyclopropanation and the Simmons-Smith reaction.[3]

2.1. Corey's Cyclopropanation

A scalable and stereoselective process for synthesizing this compound involves the reaction of ethyl crotonate with dimethylsulfoxonium methylide, also known as Corey's ylide.[3] This method is often preferred for electron-poor olefins.[3]

Experimental Protocol:

-

Preparation of Corey's Ylide: Dimethylsulfoxonium methylide is prepared from trimethylsulfoxonium iodide or chloride and a base in a solvent like DMSO or THF at or below room temperature.[3]

-

Cyclopropanation: The prepared ylide is then added to ethyl crotonate in DMSO at a temperature of 80 °C under anhydrous conditions.[3] A design of experiment (DoE) can be utilized to optimize reaction parameters for higher yields.[3]

-

Hydrolysis: The resulting ethyl trans-2-methylcyclopropane carboxylate can be directly hydrolyzed by adding aqueous potassium hydroxide to the crude DMSO solution. This reaction is typically complete within one hour at room temperature.[3]

-

Extraction: Following hydrolysis, the solution is acidified with HCl, and the final product, this compound, is extracted using a suitable solvent such as MTBE, toluene, or isopropyl acetate.[3]

2.2. Simmons-Smith Reaction

An alternative method for the synthesis of cyclopropanes is the Simmons-Smith reaction.[3] This procedure involves treating an olefin with diiodomethane (CH₂I₂) and a zinc-copper couple.[3]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Mass spectrometry and infrared spectroscopy are commonly employed.

| Spectroscopic Data | Description |

| Mass Spectrum (Electron Ionization) | Provides information on the fragmentation pattern and molecular weight of the compound. |

| Infrared (IR) Spectrum | Shows characteristic absorption bands for the carboxylic acid functional group (O-H and C=O stretching). |

Applications in Drug Development

The 2-substituted-cyclopropanecarboxylic acid structure is a valuable pharmacophore found in several biologically important compounds.[3] The inclusion of a cyclopropane ring in a molecule can significantly impact its pharmacological properties.

Cyclopropane rings are often incorporated into drug candidates to:

-

Improve Metabolic Stability: The strained ring system can be less susceptible to metabolic degradation.

-

Enhance Potency: The rigid structure of the cyclopropane ring can lock the molecule into a bioactive conformation, leading to stronger interactions with its biological target.

-

Increase Cell Permeability: Cyclopropanes can help drug molecules cross cellular membranes more effectively.[4]

The unique triangular structure of cyclopropanes, composed of three carbon atoms, imparts significant ring strain.[4] This inherent strain contributes to their unique reactivity and utility in medicinal chemistry. The development of novel synthetic methods to create cyclopropanes is an active area of research with the potential to lead to new therapeutic agents.[4]

References

An In-depth Technical Guide to trans-2-Methylcyclopropanecarboxylic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-2-Methylcyclopropanecarboxylic acid, a key structural motif in medicinal chemistry. The document delves into its historical discovery, details various synthetic methodologies with experimental protocols, presents key quantitative data, and explores its applications in drug development.

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropane ring, a three-membered carbocycle, has emerged as a "privileged" structural element in modern drug discovery. Its inherent ring strain imparts unique conformational rigidity and electronic properties, which medicinal chemists leverage to enhance the pharmacological profiles of drug candidates. The incorporation of a cyclopropyl group can lead to improved metabolic stability, increased potency, and better control over molecular conformation, thereby optimizing interactions with biological targets. This compound, as a substituted derivative, offers a valuable building block for introducing these desirable characteristics into novel therapeutics.

Historical Perspective: From Cyclopropane's Discovery to its Methylated Carboxylic Acid Derivative

The journey of cyclopropane chemistry began in 1881 with the first synthesis of the parent cyclopropane by August Freund. His method involved the intramolecular Wurtz reaction of 1,3-dibromopropane with sodium. This foundational discovery paved the way for the exploration of a new class of cyclic compounds.

While the exact first synthesis of this compound is not prominently documented in a single seminal publication, its development is intrinsically linked to the broader advancements in cyclopropane synthesis throughout the 20th century. Early work by chemists like N. J. Demjanow and Gustavson on cyclopropane ring formations laid the groundwork. The development of stereoselective cyclopropanation reactions, such as those described in subsequent sections, were pivotal for the targeted synthesis of specific isomers like the trans-2-methyl derivative. A notable early contribution to the synthesis of substituted cyclopropanecarboxylic acids was made by Julia et al. in 1960, which included methodologies applicable to the synthesis of 2-methylcyclopropanecarboxylic acid derivatives.

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of this compound, with the choice of method often depending on the desired scale, stereoselectivity, and available starting materials.

Corey-Chaykovsky Reaction

A widely employed method for the synthesis of this compound involves the Corey-Chaykovsky reaction. This reaction utilizes a sulfur ylide, typically dimethylsulfoxonium methylide (Corey's ylide), to achieve the cyclopropanation of an α,β-unsaturated ester, such as ethyl crotonate. The reaction proceeds with high stereoselectivity, affording the trans isomer as the major product.

Experimental Protocol: Scalable Synthesis via Corey-Chaykovsky Reaction [1]

-

Ylide Preparation: Trimethylsulfoxonium iodide is reacted with a strong base, such as sodium hydride, in an anhydrous solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at or below room temperature to generate dimethylsulfoxonium methylide in situ.

-

Cyclopropanation: A solution of the preformed ylide is added slowly to a solution of trans-ethyl crotonate in DMSO at an elevated temperature (e.g., 80-95 °C) under anhydrous conditions. The slow addition is crucial for controlling the exothermic reaction and preventing the accumulation of the thermally unstable ylide.

-

Hydrolysis and Work-up: Following the completion of the cyclopropanation, the resulting ethyl trans-2-methylcyclopropanecarboxylate is hydrolyzed directly by the addition of aqueous potassium hydroxide to the reaction mixture. After stirring for approximately one hour at room temperature, the solution is acidified with hydrochloric acid. The product, this compound, is then extracted with a suitable organic solvent such as methyl tert-butyl ether (MTBE) or isopropyl acetate. The organic extracts are combined, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by distillation.

Simmons-Smith Reaction

The Simmons-Smith reaction is another classic method for cyclopropanation. It involves the reaction of an alkene with an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple. While a versatile method, its application to electron-poor olefins like α,β-unsaturated esters can be less efficient than the Corey-Chaykovsky reaction.

Horner-Wadsworth-Emmons Reaction

A highly efficient and diastereoselective synthesis of (R,R)-2-methylcyclopropanecarboxylic acid has been reported utilizing a Horner-Wadsworth-Emmons type reaction. This method involves the reaction of commercially available (S)-propylene oxide with the anion of triethylphosphonoacetate (TEPA).

Experimental Protocol: Asymmetric Synthesis via Horner-Wadsworth-Emmons Reaction [2]

-

Anion Formation: Triethylphosphonoacetate is deprotonated using a strong base, such as hexyllithium (HexLi), in a solvent like 2-methyltetrahydrofuran (MeTHF) at low temperatures.

-

Cyclopropanation: (S)-propylene oxide is then added to the solution of the TEPA anion. The reaction mixture is heated, for instance, to 150 °C, to effect the cyclopropanation.

-

Work-up and Isolation: After the reaction is complete, the mixture is worked up to hydrolyze the ester and isolate the crude (R,R)-2-methylcyclopropanecarboxylic acid. This method has been shown to produce the desired product in high yield (85-90%) and with excellent trans selectivity (>98%).

Quantitative Data

This section summarizes key physical and spectroscopic data for this compound.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₂ | --INVALID-LINK-- |

| Molecular Weight | 100.12 g/mol | --INVALID-LINK-- |

| Boiling Point | 190-191 °C at 745 mmHg | --INVALID-LINK-- |

| Density | 1.027 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index (n20/D) | 1.439 | --INVALID-LINK-- |

Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | Spectra available | --INVALID-LINK-- |

| ¹³C NMR | Spectra available | --INVALID-LINK-- |

| IR Spectroscopy | Spectra available | --INVALID-LINK--, --INVALID-LINK-- |

| Mass Spectrometry | Mass spectrum available | --INVALID-LINK-- |

Visualizations of Key Pathways

Synthetic Pathway: Corey-Chaykovsky Reaction

Caption: Synthesis of this compound via the Corey-Chaykovsky reaction.

Logical Relationship: Role in Drug Design

Caption: The strategic role of the trans-2-methylcyclopropyl group in drug design.

Applications in Drug Development

The trans-2-methylcyclopropyl group is an important pharmacophore found in a number of biologically active compounds. Its incorporation into a molecule can significantly enhance its drug-like properties.

Bioisosterism and Metabolic Stability

One of the key applications of the cyclopropyl group in medicinal chemistry is as a bioisostere for other chemical groups, most notably the gem-dimethyl group. This substitution can maintain or improve biological activity while altering physicochemical properties. The C-H bonds of a cyclopropane ring are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to those in aliphatic chains. This increased metabolic stability can lead to a longer in vivo half-life of a drug, potentially allowing for less frequent dosing. For instance, replacing a metabolically vulnerable isopropyl group with a cyclopropyl moiety is a common strategy to block oxidative metabolism.

Conformational Constraint and Potency

The rigid nature of the cyclopropane ring restricts the conformational freedom of a molecule. This can be advantageous in drug design as it can lock the molecule into a bioactive conformation that binds more effectively to its target receptor or enzyme. This pre-organization for binding can lead to an increase in potency and selectivity, thereby reducing the likelihood of off-target effects.

Examples in Drug Discovery

While specific blockbuster drugs containing the this compound moiety are not widespread, the trans-2-substituted cyclopropylamine and related structures are found in various investigational and approved drugs. For example, the hallucinogen analogue trans-2-(2,5-dimethoxy-4-methylphenyl)cyclopropylamine has been studied, and modifications to its cyclopropyl ring have been explored to modulate its activity. More broadly, numerous drugs containing a cyclopropyl ring have been approved by the FDA, highlighting the importance of this structural motif in pharmaceuticals. Examples include the antibiotic Ciprofloxacin and the antiviral drug Nirmatrelvir (a key component of Paxlovid), which contains a gem-dimethylcyclopropylproline unit. The principles of using the cyclopropyl group to enhance metabolic stability and potency are directly applicable to derivatives like this compound.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its historical development is rooted in the fundamental advancements of cyclopropane synthesis. Modern synthetic methods, such as the Corey-Chaykovsky and Horner-Wadsworth-Emmons reactions, provide efficient and stereoselective access to this important compound. For drug development professionals, the incorporation of the trans-2-methylcyclopropyl moiety offers a powerful strategy to enhance the metabolic stability, potency, and selectivity of drug candidates. As the demand for more effective and safer therapeutics continues to grow, the strategic use of such well-defined structural motifs will remain a cornerstone of successful drug discovery.

References

Key Intermediates in the Synthesis of trans-2-Methylcyclopropanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Methylcyclopropanecarboxylic acid is a valuable building block in medicinal chemistry, appearing as a key structural motif in several pharmaceutical agents. Its rigid, three-membered ring system imparts unique conformational constraints and metabolic stability to drug candidates. This technical guide provides an in-depth exploration of the core intermediates and synthetic pathways leading to this important molecule, focusing on two prominent methods: the Corey-Chaykovsky reaction and the Simmons-Smith reaction. Detailed experimental protocols, quantitative data, and process logic are presented to aid researchers in the efficient synthesis of this compound.

Key Synthetic Pathways and Intermediates

The synthesis of this compound primarily proceeds through the formation of a cyclopropane ring, followed by functional group manipulation. The two most common strategies involve the cyclopropanation of a C4 alkene precursor. The key intermediates in these pathways are the ethyl ester of the target acid, ethyl trans-2-methylcyclopropanecarboxylate, and the corresponding alcohol, (trans-2-methylcyclopropyl)methanol.

Corey-Chaykovsky Reaction Route

This approach involves the reaction of an α,β-unsaturated ester, ethyl crotonate, with a sulfur ylide, typically dimethylsulfoxonium methylide (Corey's ylide). This method is favored for its stereoselectivity, yielding the desired trans isomer. A subsequent hydrolysis step affords the final carboxylic acid.

This ester is the direct product of the cyclopropanation reaction and the immediate precursor to the final acid.

Simmons-Smith Reaction Route

The Simmons-Smith reaction offers an alternative pathway, typically involving the cyclopropanation of an allylic alcohol, such as crotyl alcohol, using a carbenoid species generated from diiodomethane and a zinc-copper couple or diethylzinc (Furukawa modification). The resulting cyclopropylmethanol is then oxidized to the target carboxylic acid.

This alcohol is the primary product of the Simmons-Smith cyclopropanation of crotyl alcohol and serves as the precursor to the final acid via oxidation.

Quantitative Data Summary

The following tables summarize the quantitative data for the key reactions in the synthesis of this compound.

Table 1: Corey-Chaykovsky Cyclopropanation of Ethyl Crotonate [1]

| Parameter | Value |

| Reactants | Ethyl crotonate, Dimethylsulfoxonium methylide |

| Solvent | DMSO |

| Base for Ylide Formation | Potassium tert-butoxide (t-BuOK) or Potassium Hydroxide (KOH) |

| Reaction Temperature | 80-95 °C |

| Addition Time of Ylide | 15 - 120 minutes |

| Yield of Ethyl trans-2-Methylcyclopropanecarboxylate | 42 - 56% |

| trans Selectivity | >98% |

Table 2: Hydrolysis of Ethyl trans-2-Methylcyclopropanecarboxylate [1]

| Parameter | Value |

| Reactant | Ethyl trans-2-methylcyclopropanecarboxylate |

| Reagent | Aqueous Potassium Hydroxide (KOH) |

| Solvent | DMSO (from previous step) |

| Reaction Temperature | Room Temperature |

| Reaction Time | 1 hour |

| Overall Yield of this compound | 48% (from ethyl crotonate) |

Experimental Protocols

Protocol 1: Synthesis of Ethyl trans-2-Methylcyclopropanecarboxylate via Corey-Chaykovsky Reaction[1]

Materials:

-

Trimethylsulfoxonium iodide

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Ethyl crotonate

-

Naphthalene (internal standard, optional)

Procedure:

-

Ylide Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve trimethylsulfoxonium iodide (1.05 eq) in anhydrous DMSO. To this solution, add potassium tert-butoxide (1.0 eq) portion-wise, maintaining the temperature below 25 °C. Stir the resulting mixture for 1 hour at room temperature to form the dimethylsulfoxonium methylide (Corey's ylide).

-

Cyclopropanation: In a separate reactor, prepare a solution of ethyl crotonate (1.0 eq) in anhydrous DMSO. Heat this solution to 80-95 °C.

-

Slowly add the pre-formed ylide solution to the hot ethyl crotonate solution over a period of 40 minutes. Maintain the reaction temperature between 80-95 °C during the addition.

-

After the addition is complete, stir the reaction mixture at the same temperature for an additional 30 minutes.

-

Monitor the reaction progress by GC or NMR.

Protocol 2: Telescoped Synthesis and Hydrolysis to this compound[1]

Procedure:

-

Following the completion of the cyclopropanation reaction as described in Protocol 1, cool the reaction mixture to room temperature.

-

Slowly add an aqueous solution of potassium hydroxide (2.0 eq) to the crude reaction mixture containing ethyl trans-2-methylcyclopropanecarboxylate.

-

Stir the mixture at room temperature for 1 hour to effect complete hydrolysis.

-

Cool the mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., MTBE, toluene, or isopropyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Protocol 3: Synthesis of (trans-2-Methylcyclopropyl)methanol via Simmons-Smith Reaction (General Procedure)

Materials:

-

Zinc-Copper couple (or Diethylzinc)

-

Diiodomethane

-

Crotyl alcohol

-

Anhydrous diethyl ether or dichloromethane

Procedure:

-

Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend a zinc-copper couple (2.2 eq) in anhydrous diethyl ether.

-

Add diiodomethane (1.1 eq) to the suspension. Gentle heating may be required to initiate the reaction, which is indicated by the formation of a white precipitate (iodomethylzinc iodide).

-

Cyclopropanation: Cool the reagent mixture to 0 °C and add a solution of crotyl alcohol (1.0 eq) in anhydrous diethyl ether dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Filter the mixture through a pad of celite and wash the filter cake with diethyl ether.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Protocol 4: Oxidation of (trans-2-Methylcyclopropyl)methanol to this compound (General Procedure using Jones Oxidation)

Materials:

-

(trans-2-Methylcyclopropyl)methanol

-

Jones reagent (a solution of chromium trioxide in sulfuric acid and water)

-

Acetone

Procedure:

-

Dissolve (trans-2-methylcyclopropyl)methanol (1.0 eq) in acetone and cool the solution to 0 °C in an ice bath.

-

Slowly add Jones reagent dropwise to the stirred solution until a persistent orange color is observed.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

-

Quench the reaction by adding isopropanol until the orange color disappears and a green precipitate forms.

-

Filter the mixture and concentrate the filtrate.

-

Dissolve the residue in diethyl ether and extract with an aqueous sodium hydroxide solution.

-

Acidify the aqueous layer with concentrated hydrochloric acid and extract with diethyl ether.

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to afford this compound.

Conclusion

The synthesis of this compound can be reliably achieved through two primary routes, each with its own set of key intermediates. The Corey-Chaykovsky reaction provides a direct route to the ethyl ester intermediate with high trans selectivity, which can be efficiently hydrolyzed to the final product in a telescoped process. The Simmons-Smith reaction offers an alternative pathway via the corresponding cyclopropylmethanol, which requires a subsequent oxidation step. The choice of synthetic route will depend on factors such as substrate availability, desired scale, and safety considerations. This guide provides the necessary technical details to enable researchers to make informed decisions and successfully implement the synthesis of this important building block.

References

Commercial Availability and Technical Guide: trans-2-Methylcyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and key technical data for trans-2-Methylcyclopropanecarboxylic acid. This valuable building block is of significant interest in medicinal chemistry and drug development due to the presence of the strained cyclopropane ring, which can impart unique conformational constraints and metabolic stability to drug candidates.

Commercial Availability

This compound is commercially available from a range of chemical suppliers, often as a mixture of cis and trans isomers. The specific trans isomer can also be sourced. Below is a summary of representative suppliers and their typical product offerings.

| Supplier | Product Name | CAS Number | Purity/Notes |

| Sigma-Aldrich | 2-Methylcyclopropanecarboxylic acid | 29555-02-0 | 98% (mixture of cis/trans) |

| (1S,2S)-2-Methylcyclopropanecarboxylic acid | 14590-52-4 | 95% | |

| Fisher Scientific | 2-Methylcyclopropanecarboxylic acid, cis + trans | AAH2781509 | 96% |

| Manchester Organics | 2-Methylcyclopropanecarboxylic acid (Mixture of cis and trans isomers) | 29555-02-0 | Lead time 4-6 weeks |

| Aladdin Scientific | 2-Methylcyclopropanecarboxylic acid (cis- and trans- mixture) | 29555-02-0 | 98% |

| Chongqing Chemdad Co. | This compound | 6202-94-4 | N/A |

| Crescent Chemical Company | 2-Methylcyclopropanecarboxylic acid | MS-209759-10G | N/A |

| Santa Cruz Biotechnology | 2-Methylcyclopropanecarboxylic acid | 29555-02-0 | Biochemical for research |

Physicochemical and Spectroscopic Data

A compilation of key physical and spectroscopic data for 2-Methylcyclopropanecarboxylic acid is presented below. This data is essential for reaction planning, material characterization, and quality control.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₈O₂ | PubChem[1] |

| Molecular Weight | 100.12 g/mol | PubChem[1] |

| Boiling Point | 190-191 °C at 745 mmHg | Sigma-Aldrich |

| Density | 1.027 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index | n20/D 1.439 | Sigma-Aldrich |

Spectroscopic Data

| Spectroscopy | Data Highlights | Source |

| ¹H NMR | Data available on PubChem and SpectraBase. | PubChem[1] |

| ¹³C NMR | Data available on PubChem and SpectraBase. | PubChem[1] |

| Mass Spectrometry | GC-MS data available from NIST Mass Spectrometry Data Center. | PubChem[1] |

| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra available. | PubChem[1] |

Synthesis of this compound

A scalable and stereoselective synthesis of this compound has been developed, focusing on the cyclopropanation of ethyl crotonate using Corey's ylide (dimethylsulfoxonium methylide).[2] This method is generally preferred for electron-poor olefins.[2]

Reaction Workflow

The overall synthetic workflow involves the formation of the ylide, followed by the cyclopropanation reaction and subsequent hydrolysis of the resulting ester to the desired carboxylic acid.

References

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of trans-2-Methylcyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Methylcyclopropanecarboxylic acid is a valuable building block in medicinal chemistry, appearing in the structure of several pharmacologically active compounds. Its rigid cyclopropane ring introduces conformational constraints that can enhance binding affinity and improve metabolic stability. The development of a robust and scalable synthesis for this intermediate is therefore of significant interest to the pharmaceutical industry.

This document provides detailed application notes and protocols for a scalable process for the synthesis of this compound. The described method is based on the stereoselective cyclopropanation of ethyl crotonate using dimethylsulfoxonium methylide (Corey's ylide), a process that has been optimized for large-scale production, ensuring safety, efficiency, and high diastereoselectivity.

Overview of the Synthetic Pathway

The synthesis is a two-step process commencing with the cyclopropanation of trans-ethyl crotonate, followed by the hydrolysis of the resulting ester to yield the target carboxylic acid.

Caption: Overall synthetic pathway.

Key Process Parameters and Optimization

The Corey-Chaykovsky reaction, while a classic method for cyclopropanation, is notoriously challenging to scale up due to the involvement of highly reactive and thermally unstable reagents. Through a combination of Design of Experiments (DoE), Process Analytical Technology (PAT), and reaction calorimetry, a safe and efficient process has been developed.

The critical parameters identified and optimized include:

-

Reagent Addition Strategy: A slow, controlled addition of a pre-formed, cold, anhydrous solution of Corey's ylide to a solution of ethyl crotonate in dimethyl sulfoxide (DMSO) at an elevated temperature (80–95 °C) was found to be optimal. This "reverse addition" minimizes the accumulation of the unstable ylide, thereby enhancing safety and improving yield.

-

Temperature: The reaction is performed at a relatively high temperature (80-95 °C) to ensure a high conversion rate and minimize the accumulation of the thermally sensitive ylide.

-

Solvent: Anhydrous DMSO is the solvent of choice.

-

Base for Ylide Generation: While sodium hydride is commonly used, safer alternatives such as potassium tert-butoxide (tBuOK) have been successfully employed for large-scale production.

Quantitative Data Summary

The following table summarizes the key quantitative data from the scalable synthesis process.

| Parameter | Value | Reference |

| Scale of Production | 2000 L Reactor | [1] |

| Product Output | > 22 kg | [1] |

| Overall Yield | 48% | [1] |

| Diastereoselectivity | > 98% trans | [1] |

| Hydrolysis Time | < 1 hour at room temperature | [1] |

Experimental Protocols

Preparation of Dimethylsulfoxonium Methylide (Corey's Ylide) - Large Scale

Safety Note: This procedure involves a strong base and a reactive ylide. Appropriate personal protective equipment (PPE) should be worn, and the reaction should be conducted in a well-ventilated area, preferably a fume hood.

References

Application Notes and Protocols for the Corey's Cyclopropanation of Ethyl Crotonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the Corey's cyclopropanation of ethyl crotonate, a key reaction in organic synthesis for the formation of a cyclopropane ring. The Corey-Chaykovsky reaction, as it is formally known, utilizes a sulfur ylide to convert α,β-unsaturated esters into the corresponding cyclopropyl esters.[1] This protocol is based on established procedures for the cyclopropanation of α,β-unsaturated carbonyl compounds, offering high diastereoselectivity for the trans isomer.[1][2] Included are methodologies for the in situ generation of the sulfur ylide and the subsequent cyclopropanation reaction, along with data presentation and visualizations to aid in experimental planning and execution.

Introduction

The synthesis of cyclopropane rings is of significant interest in medicinal chemistry and drug development due to their unique conformational properties and their presence in numerous biologically active molecules. The Corey-Chaykovsky reaction provides a powerful and reliable method for the construction of these three-membered rings.[3] Specifically, the reaction of a stabilized sulfur ylide, such as dimethylsulfoxonium methylide, with an α,β-unsaturated ester like ethyl crotonate proceeds via a 1,4-conjugate addition followed by an intramolecular nucleophilic substitution to yield the cyclopropane product.[4][5] This reaction is known for its high diastereoselectivity, typically favoring the formation of the trans isomer.[1]

Data Presentation

The following table summarizes representative quantitative data for the Corey's cyclopropanation of an α,β-unsaturated carbonyl compound, which is analogous to the reaction with ethyl crotonate. Due to the absence of a specific literature report for ethyl crotonate, the data presented is for a similar substrate to provide an expected outcome.

| Substrate | Ylide Reagent | Base | Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) |

| Chalcone (1,3-Diphenyl-2-propen-1-one) | Trimethylsulfoxonium Iodide | NaH | DMSO | 95 | >99:1 |

Data is representative for the cyclopropanation of α,β-unsaturated ketones and is expected to be similar for ethyl crotonate.

Experimental Protocols

This section details the materials and methods for the synthesis of ethyl trans-2-methylcyclopropane-1-carboxylate via the Corey's cyclopropanation of ethyl crotonate.

Materials

| Reagent | Formula | M.W. | Supplier |

| Trimethylsulfoxonium Iodide | C₃H₉IOS | 220.07 | Sigma-Aldrich |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | Sigma-Aldrich |

| Dimethyl Sulfoxide (DMSO), anhydrous | C₂H₆OS | 78.13 | Sigma-Aldrich |

| Ethyl Crotonate | C₆H₁₀O₂ | 114.14 | Sigma-Aldrich |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Fisher Scientific |

| Saturated Aqueous Ammonium Chloride | NH₄Cl | 53.49 | Fisher Scientific |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Fisher Scientific |

Procedure

1. Preparation of Dimethylsulfoxonium Methylide (Corey's Ylide)

-

To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add sodium hydride (1.1 g, 27.5 mmol, 1.1 eq., 60% dispersion in mineral oil).

-

Wash the sodium hydride three times with 5 mL of hexane under a nitrogen atmosphere to remove the mineral oil.

-

Add 25 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask.

-